molecular formula C12H15F3N2 B2523078 (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine CAS No. 1909288-08-9

(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

Cat. No.: B2523078
CAS No.: 1909288-08-9
M. Wt: 244.261
InChI Key: MCSNMEVYCLODDS-WDEREUQCSA-N
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Description

(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring substituted with a phenyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenyl Group: This step often involves a nucleophilic substitution reaction where a phenyl group is introduced to the pyrrolidine ring.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.

    Substitution: The phenyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine: can be compared with other pyrrolidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both phenyl and trifluoroethyl groups. This combination of features can result in unique biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)8-17-6-10(11(16)7-17)9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSNMEVYCLODDS-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC(F)(F)F)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC(F)(F)F)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414837-14-1
Record name rac-(3R,4S)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
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